molecular formula C10H15N B14681055 3,7-Dimethylocta-3,7-dienenitrile CAS No. 31945-18-3

3,7-Dimethylocta-3,7-dienenitrile

Cat. No.: B14681055
CAS No.: 31945-18-3
M. Wt: 149.23 g/mol
InChI Key: HXWCEYZTTHUVCC-UXBLZVDNSA-N
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Preparation Methods

3,7-Octadienenitrile, 3,7-dimethyl- can be synthesized through several methods:

These methods are typically carried out under controlled conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

3,7-Octadienenitrile, 3,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The nitrile group can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,7-Octadienenitrile, 3,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Octadienenitrile, 3,7-dimethyl- involves its interaction with molecular targets and pathways in biological systems. It is one of the most potent cyclase stimulators, which means it can stimulate the activity of cyclase enzymes. This activity is crucial in various biochemical pathways, including those involved in the sense of smell .

Comparison with Similar Compounds

3,7-Octadienenitrile, 3,7-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 3,7-Octadienenitrile, 3,7-dimethyl- lies in its potent cyclase-stimulating activity and its distinctive odor profile .

Properties

CAS No.

31945-18-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(3E)-3,7-dimethylocta-3,7-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h6H,1,4-5,7H2,2-3H3/b10-6+

InChI Key

HXWCEYZTTHUVCC-UXBLZVDNSA-N

Isomeric SMILES

CC(=C)CC/C=C(\C)/CC#N

Canonical SMILES

CC(=C)CCC=C(C)CC#N

Origin of Product

United States

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